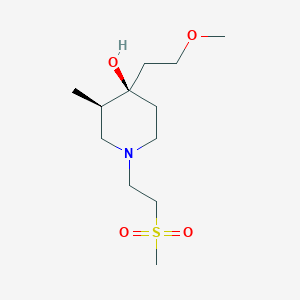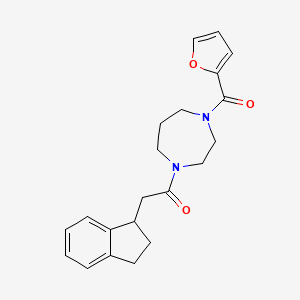![molecular formula C20H29N5 B5620719 1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine](/img/structure/B5620719.png)
1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine is a complex organic compound that features a unique structure combining imidazole, piperidine, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the piperidine and piperazine rings.
科学的研究の応用
1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and piperazine rings can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar coordination properties.
Phenylpiperazine: Shares the piperazine moiety and is used in various pharmacological applications.
Piperidine derivatives: Compounds like piperidine itself or its N-substituted derivatives.
Uniqueness
1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific disciplines[5][5].
特性
IUPAC Name |
1-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5/c1-22-11-9-21-20(22)17-23-10-5-8-19(16-23)25-14-12-24(13-15-25)18-6-3-2-4-7-18/h2-4,6-7,9,11,19H,5,8,10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBUMWBNFRFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B5620636.png)
![10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B5620639.png)

![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)

![5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)
![(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620700.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5620706.png)



![2-[(4-butylphenyl)amino]-N-phenylacetamide](/img/structure/B5620743.png)
